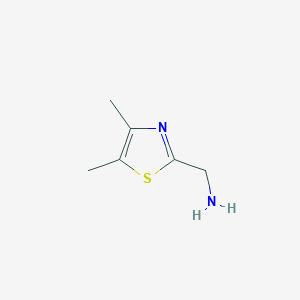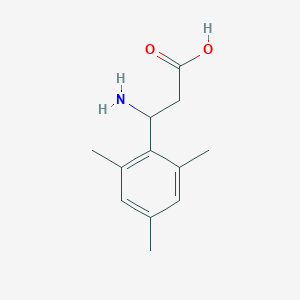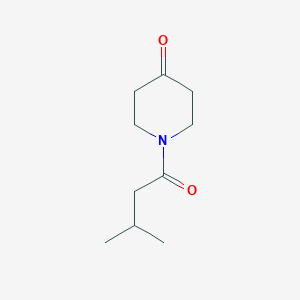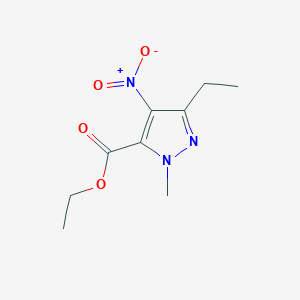
2,4-Diamino-6-ethylpyrimidin-5-ol
Overview
Description
“2,4-Diamino-6-ethylpyrimidin-5-ol” is a chemical compound with the molecular formula C6H10N4O . It is a powder at room temperature .
Synthesis Analysis
The synthesis of “this compound” has been reported in several studies . For instance, one study developed a practical synthetic method for a clinical candidate known as P218, which contains a this compound core . The previous synthetic methods for P218 gave low yields and required hazardous reagents and challenging procedures .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrimidine ring with two amino groups at positions 2 and 4, an ethyl group at position 6, and a hydroxyl group at position 5 .Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . Its molecular weight is 154.17000 . The compound’s safety data sheet (SDS) provides additional information about its physical and chemical properties .Scientific Research Applications
Inhibition of Dihydrofolate Reductase
2,4-Diamino-6-ethylpyrimidin-5-ol derivatives show significant inhibitory activity against dihydrofolate reductase (DHFR) from various organisms, including Pneumocystis carinii and Toxoplasma gondii. This inhibition is important in the development of antifungal and antiprotozoal agents. For example, certain derivatives have demonstrated potent inhibitory activity against T. gondii and rat liver DHFR, highlighting their potential as antitumor agents (Robson et al., 1997).
Antimalarial Activity
Some derivatives of this compound exhibit antimalarial properties. For instance, modifications in the structure have shown activity against Plasmodium berghei in mice. These derivatives have the potential for therapeutic applications in malaria treatment (Ress Rw et al., 1976).
Antiviral Activity
Certain 5-substituted derivatives of 2,4-diamino-6-hydroxypyrimidines have displayed antiviral activity, particularly against retroviruses. Some derivatives inhibited the replication of human immunodeficiency virus (HIV) and Moloney murine sarcoma virus in cell culture, indicating their potential use in antiretroviral therapy (Hocková et al., 2003).
Antitumor Activity
This compound derivatives have shown promising results in inhibiting tumor growth. For example, compounds bearing benzylamino or N-alkylbenzylamino substituents demonstrated significant inhibitory activity against dihydrofolate reductase, correlating with antitumor activity in vivo against methotrexate-resistant tumor cell lines (Griffin et al., 1989).
Structural and Biochemical Studies
Comprehensive structural and biochemical studies on derivatives of this compound contribute to understanding their mechanism of action and potential therapeutic applications. For instance, NMR studies of complexes with Lactobacillus casei dihydrofolate reductase and various pyrimethamine analogs offer insights into the molecular interactions and potential drug design strategies (Birdsall et al., 1990).
Safety and Hazards
Future Directions
The future directions for “2,4-Diamino-6-ethylpyrimidin-5-ol” could involve further exploration of its potential applications, particularly in the field of medicinal chemistry. For instance, its use in the synthesis of P218, a promising candidate for clinical trials, suggests potential applications in drug development .
Mechanism of Action
Target of Action
The primary target of 2,4-Diamino-6-ethylpyrimidin-5-ol is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the synthesis of nucleotides and amino acids, which are essential for the growth and survival of the bacteria .
Mode of Action
This compound interacts with mt-DHFR by binding to its glycerol (GOL) binding site . The compound’s interaction with the GOL binding site inhibits the activity of mt-DHFR, thereby disrupting the synthesis of nucleotides and amino acids .
Biochemical Pathways
By inhibiting mt-DHFR, this compound disrupts the folate pathway , which is responsible for the synthesis of nucleotides and amino acids . This disruption leads to a halt in bacterial growth and replication, effectively combating the infection .
Pharmacokinetics
The compound’s design includes a balance of hydrophilic and hydrophobic properties to ensure proper cell entry . This balance is crucial for the compound’s bioavailability and its ability to reach its target within the bacterial cell .
Result of Action
The inhibition of mt-DHFR by this compound results in a disruption of nucleotide and amino acid synthesis, leading to a halt in bacterial growth and replication . This makes the compound effective in combating tuberculosis infections .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s hydrophilic properties allow it to cross the cell wall of Mycobacterium tuberculosis, which is known to be a significant barrier for many drugs . Additionally, the compound’s stability and efficacy can be affected by factors such as pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The core structure of 2,4-Diamino-6-ethylpyrimidin-5-ol is similar to that of folate, which is a key component in many biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity. The nature of these interactions is largely dependent on the specific biochemical context in which they occur .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The exact mechanisms through which it exerts these effects are still being explored.
Molecular Mechanism
At the molecular level, this compound exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific nature of these interactions and their outcomes are dependent on the specific molecular context in which they occur.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner that is dependent on a variety of factors. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are areas of ongoing research. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
2,4-diamino-6-ethylpyrimidin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-2-3-4(11)5(7)10-6(8)9-3/h11H,2H2,1H3,(H4,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTZZXZXFYXNGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80608245 | |
| Record name | 2,4-Diamino-6-ethylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83403-29-6 | |
| Record name | 2,4-Diamino-6-ethylpyrimidin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80608245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



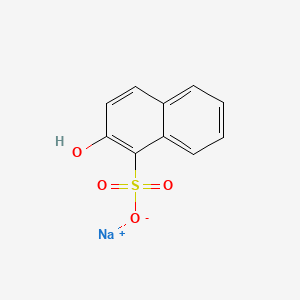
![2-(Hydroxymethyl)-5-imidazo[2,1-f]purin-3-yloxolane-3,4-diol;hydrochloride](/img/structure/B1629444.png)

![Ethane-1,2-diol;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;propane-1,3-diol](/img/structure/B1629448.png)

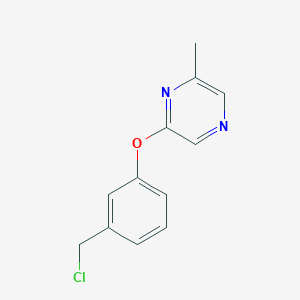
![3-Bromo-2-[4-(bromomethyl)phenyl]thiophene](/img/structure/B1629452.png)
